

Technical Guide: Z-Gln-OH (N- α -Benzyloxycarbonyl-L-glutamine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Gln-OH

Cat. No.: B554785

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This technical guide provides an in-depth overview of **Z-Gln-OH** (N- α -Benzyloxycarbonyl-L-glutamine), a critical reagent in synthetic chemistry. This document outlines its chemical properties, detailed experimental protocols for its synthesis and application, and contextualizes its biochemical relevance.

Core Data Presentation

Z-Gln-OH is a derivative of the amino acid L-glutamine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is instrumental in preventing undesirable reactions during peptide synthesis.^[1]

Property	Value	Reference
CAS Number	2650-64-8	
Molecular Weight	280.28 g/mol	
Molecular Formula	C13H16N2O5	
Appearance	White to off-white powder	[2]
Melting Point	134-138 °C	
Optical Activity	[α] _{23/D} -7.3°, c = 2 in ethanol	
Primary Application	Solution-phase peptide synthesis	

Experimental Protocols

Synthesis of Z-Gln-OH from L-Glutamine

This protocol describes the protection of the amino group of L-glutamine using benzyl chloroformate.

Materials:

- L-Glutamine
- Sodium bicarbonate (NaHCO₃)
- Benzyl chloroformate (Cbz-Cl)
- Dioxane
- Water
- Ethyl acetate
- Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve L-glutamine in an aqueous solution of sodium bicarbonate.
- Cool the solution in an ice bath.
- Slowly add benzyl chloroformate, ensuring the reaction mixture remains basic by the concurrent addition of a sodium bicarbonate solution.
- Stir the reaction mixture vigorously at a low temperature for several hours.
- After the reaction is complete, wash the mixture with ethyl acetate to remove unreacted benzyl chloroformate.
- Acidify the aqueous layer with dilute hydrochloric acid to precipitate the **Z-Gln-OH**.
- Collect the precipitate by filtration and wash with cold water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure **Z-Gln-OH**.
- Dry the final product under vacuum.

Use of **Z-Gln-OH** in Solution-Phase Peptide Synthesis (Dipeptide Formation)

This protocol outlines a general procedure for coupling **Z-Gln-OH** with another amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe).

Materials:

- **Z-Gln-OH**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent
- 1-Hydroxybenzotriazole (HOBt)

- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- 1N Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve **Z-Gln-OH** and HOBt in anhydrous DCM.
- In a separate flask, suspend the amino acid ester hydrochloride in DCM and add TEA or DIPEA to neutralize the salt.
- Add the neutralized amino acid ester solution to the **Z-Gln-OH** solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of DCC in DCM dropwise to the reaction mixture.
- Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
- Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide.

Deprotection of the Z-Group (Catalytic Hydrogenation)

This protocol details the removal of the benzyloxycarbonyl protecting group to yield the free amine.

Materials:

- Z-protected peptide (e.g., Z-Gln-Gly-OMe)
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂)

Procedure:

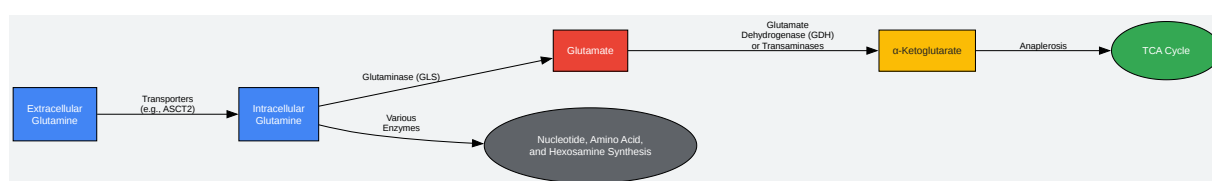
- Dissolve the Z-protected peptide in methanol.
- Carefully add a catalytic amount of 10% Pd/C to the solution.
- Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Rinse the filter pad with methanol.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Signaling Pathways and Biological Context

Currently, there is no direct evidence to suggest that **Z-Gln-OH** itself is involved in or modulates specific cellular signaling pathways. Its primary role is as a synthetic intermediate in the laboratory. The benzyloxycarbonyl group is a synthetic construct designed to be inert under

certain chemical conditions and removable under others, and it is not typically found in biological systems.

However, the core molecule, L-glutamine, is a crucial amino acid involved in a multitude of metabolic and signaling pathways. To provide a relevant biological context, the following diagram illustrates the central role of glutamine in cellular metabolism.



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Caption: Overview of Glutamine Metabolism.

Conclusion

Z-Gln-OH is an indispensable tool in the field of peptide chemistry, enabling the precise and controlled synthesis of peptides for research and drug development. While it does not possess known direct biological signaling activity, the L-glutamine it is derived from is central to cellular metabolism and physiology. The experimental protocols provided herein offer a foundation for the synthesis and application of this important compound.

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- To cite this document: BenchChem. [Technical Guide: Z-Gln-OH (N- α -Benzyloxycarbonyl-L-glutamine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554785#z-gln-oh-cas-number-and-molecular-weight]

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